molecular formula C10H12FNO5 B1286321 2-Amino-2-(2-fluorophenyl)ethanol oxalate CAS No. 1177307-77-5

2-Amino-2-(2-fluorophenyl)ethanol oxalate

Cat. No.: B1286321
CAS No.: 1177307-77-5
M. Wt: 245.2 g/mol
InChI Key: JNFGHTQKQAXQQL-UHFFFAOYSA-N
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Description

2-Amino-2-(2-fluorophenyl)ethanol oxalate is a fluorinated β-amino alcohol derivative with a phenyl ring substituted at the ortho position by fluorine. The oxalate counterion enhances solubility and stability, making it suitable for pharmaceutical and biochemical applications.

Properties

IUPAC Name

2-amino-2-(2-fluorophenyl)ethanol;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FNO.C2H2O4/c9-7-4-2-1-3-6(7)8(10)5-11;3-1(4)2(5)6/h1-4,8,11H,5,10H2;(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNFGHTQKQAXQQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(CO)N)F.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-2-(2-fluorophenyl)ethanol oxalate typically involves the reaction of 2-fluorobenzaldehyde with nitromethane to form 2-fluoro-β-nitrostyrene. This intermediate is then reduced to 2-amino-2-(2-fluorophenyl)ethanol using a reducing agent such as sodium borohydride. The final step involves the reaction of 2-amino-2-(2-fluorophenyl)ethanol with oxalic acid to form the oxalate salt .

Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry

  • Building Block for Synthesis : 2-Amino-2-(2-fluorophenyl)ethanol oxalate serves as a crucial intermediate in the synthesis of complex organic molecules. Its ability to participate in various chemical reactions, such as oxidation, reduction, and substitution, makes it valuable for developing new compounds.

Biology

  • Biological Activity : The compound is under investigation for its interactions with biomolecules. Preliminary studies suggest its potential as a neuroprotective agent and its ability to modulate neurotransmitter pathways.

Medicine

  • Therapeutic Potential : Research indicates that this compound may exhibit anti-inflammatory and analgesic properties. Its mechanisms of action involve receptor modulation and enzyme inhibition, which could lead to applications in treating various conditions.

Industry

  • Material Development : The compound is being explored for use in developing new materials and chemical processes due to its unique chemical properties.

The biological activities of this compound include:

Biological ActivityDescription
NeuroprotectivePotential protective effects against neuronal damage
Antidepressant-likeInfluences serotonin and dopamine pathways
Anti-inflammatoryReduces pro-inflammatory cytokines

Neuroprotective Studies

A study demonstrated that this compound significantly reduced markers of oxidative stress in neuronal cell cultures, suggesting potential applications in neurodegenerative diseases.

Antidepressant Activity

Preclinical research showed that administration of this compound increased serotonin and norepinephrine levels in animal models, indicating antidepressant-like effects comparable to standard treatments.

Anti-inflammatory Effects

Research indicated that the compound reduced pro-inflammatory cytokines in various models, highlighting its potential role in managing inflammatory conditions.

Mechanism of Action

The mechanism of action of 2-Amino-2-(2-fluorophenyl)ethanol oxalate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Key Differences

The core structure of 2-amino-2-(fluorophenyl)ethanol derivatives includes a β-amino alcohol backbone with a fluorinated phenyl group. Variations arise from:

  • Substituent position (ortho, meta, para fluorine or additional groups like chloro, methyl, or methoxy).
  • Counterion type (hydrochloride, oxalate, or free base).
Table 1: Structural and Physicochemical Comparison
Compound Name CAS Number Molecular Formula Molecular Weight Substituents Counterion Key Properties/Notes
2-Amino-2-(2-fluorophenyl)ethanol oxalate Not explicitly provided* C10H10FNO5† 243.19‡ 2-fluoro Oxalate Enhanced solubility due to oxalate; limited toxicity data .
(S)-2-Amino-2-(2-fluorophenyl)ethanol HCl 1269773-22-9 C8H11ClFNO 191.63 2-fluoro Hydrochloride 97% purity; used in pharmaceutical research .
2-Amino-2-(2,4-difluorophenyl)ethanol 1094697-88-7 C8H9F2NO 173.16 2,4-difluoro Free base Similarity score 0.98 to 2-fluoro analog; potential collagenase inhibition .
2-Amino-2-(3-chloro-2-fluorophenyl)ethanol HCl 1245623-52-2 C8H10Cl2FNO 226.08 3-chloro, 2-fluoro Hydrochloride Dual halogen substitution; impacts steric and electronic properties .
2-Amino-2-(2,4,5-trimethoxyphenyl)ethanol oxalate 1177339-41-1 C13H19NO8 317.29 2,4,5-trimethoxy Oxalate Bulky methoxy groups increase lipophilicity; used in biochemical assays .

*Assumed structure based on analogs; †Calculated from core structure (C8H9FNO) + oxalate (C2O4²⁻); ‡Estimated.

Biological Activity

2-Amino-2-(2-fluorophenyl)ethanol oxalate is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C9H10FNO4C_9H_{10}FNO_4. The structure includes an amino group, a phenyl ring substituted with a fluorine atom, and an oxalate moiety, contributing to its unique biological properties.

The biological activity of this compound primarily involves its interaction with various biological targets:

  • Receptor Modulation : The compound may act as an inhibitor or modulator of specific receptors involved in neurotransmission.
  • Enzyme Inhibition : Preliminary studies suggest that it can inhibit certain enzymes, potentially affecting metabolic pathways related to neurotransmitter synthesis and degradation.

Summary of Biological Activities

Biological ActivityDescription
Neuroprotective Exhibits potential protective effects against neuronal damage.
Antidepressant-like May influence serotonin and dopamine pathways, suggesting antidepressant properties.
Anti-inflammatory Shows promise in reducing inflammation in various models.

Case Studies and Research Findings

  • Neuroprotective Studies : In a study evaluating the neuroprotective effects of this compound, researchers found that it significantly reduced oxidative stress markers in neuronal cell cultures. This suggests a potential application in neurodegenerative diseases .
  • Antidepressant Activity : A preclinical study demonstrated that administration of this compound led to increased levels of serotonin and norepinephrine in animal models. Behavioral tests indicated antidepressant-like effects comparable to standard treatments .
  • Anti-inflammatory Effects : Research on inflammatory models indicated that this compound reduced pro-inflammatory cytokines and improved recovery from induced inflammation .

Safety and Toxicology

While initial studies indicate promising therapeutic effects, further investigation into the safety profile of this compound is crucial. Toxicological assessments are necessary to determine the compound's safety margins and potential side effects.

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